N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-27-14-4-2-3-12-9-15(28-18(12)14)19(26)21-13-7-8-24(10-13)17-6-5-16-22-20-11-25(16)23-17/h2-6,9,11,13H,7-8,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFKLLDMTPJKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazolopyridazine compounds, it may act through a mechanism involving the inhibition or modulation of target proteins.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Triazolopyridazine compounds are known to interact with various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and neuroprotective capabilities.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A pyrrolidine ring connected to a triazolo[4,3-b]pyridazine moiety.
- A 7-methoxybenzofuran substituent that enhances its pharmacological profile.
The molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit notable anticancer activities. The triazole and pyridazine rings are often linked to enhanced interactions with biological targets involved in cancer cell proliferation and survival pathways.
Recent studies have shown that related compounds can inhibit various cancer cell lines effectively. For instance:
- IC50 Values : Compounds structurally related to this compound have shown IC50 values as low as 0.013 μM against specific kinases involved in cancer progression .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. The presence of the methoxy group and the triazole ring can enhance interactions with inflammatory mediators, potentially leading to reduced inflammation in various models.
Neuroprotective Properties
Preliminary studies suggest neuroprotective effects due to the compound's ability to modulate neuroinflammatory pathways. This could make it a candidate for treating neurodegenerative diseases where inflammation plays a critical role.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine | Similar piperidine and triazole structure | Anticancer properties |
| 3-[3-chloro phenyl]-5-(triazolopyridazine) derivatives | Contains triazole and phenyl groups | Potential anti-inflammatory effects |
| 7-[2-methyl-[1,2,4]triazolo[4,3-a]pyridin]-5-fluorobenzamide | Contains triazole and pyridine rings | Anticancer activity |
This table illustrates how variations in substituents can significantly alter the biological activity while maintaining core structural elements that contribute to their pharmacological profiles.
Case Studies and Research Findings
- In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines (e.g., MDA-MB-436) with promising results indicating significant cytotoxicity at micromolar concentrations .
- Mechanism of Action : Molecular docking studies suggest that this compound may interact with key amino acid residues in target proteins involved in cell signaling pathways associated with cancer and inflammation .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics with potential for oral bioavailability .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo-pyridazine have shown significant inhibitory activity against c-Met kinase, a target implicated in various cancers. One notable study reported that specific derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation. This suggests that N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide could be explored further for its role in targeted cancer therapies.
Antimicrobial Activity
Compounds containing the triazole ring have been associated with antimicrobial properties. Research indicates that triazole derivatives can inhibit bacterial growth effectively. Thus, this compound may also possess similar properties worth investigating for potential use in treating infections caused by resistant strains of bacteria.
Case Studies and Research Findings
Several key studies provide insights into the applications of this compound:
- Cytotoxicity Studies : In vitro evaluations demonstrated that derivatives showed moderate to significant cytotoxicity against various cancer cell lines. For example, one derivative exhibited an IC50 value of 1.06 µM against A549 cells, indicating strong anticancer potential .
- Mechanistic Studies : Further research into the mechanism revealed that these compounds could induce late apoptosis in cancer cells and cause cell cycle arrest at the G0/G1 phase, highlighting their potential as effective chemotherapeutic agents .
- Structural Optimization : Ongoing studies focus on optimizing the structural features of triazolo-pyridazine derivatives to enhance their biological activity and selectivity towards specific targets within cancer cells .
Preparation Methods
Pyridazine Ring Formation
6-Chloropyridazine-3-carbonitrile is reacted with hydrazine hydrate in ethanol under reflux to form 6-hydrazinylpyridazine-3-carbonitrile. This intermediate undergoes cyclization with formic acid to yieldtriazolo[4,3-b]pyridazine-3-carbonitrile (yield: 78–82%).
Pyrrolidine Functionalization
The 6-position oftriazolo[4,3-b]pyridazine is functionalized via nucleophilic aromatic substitution. Reacting 6-chloro-triazolo[4,3-b]pyridazine with pyrrolidin-3-ylamine in dimethylformamide (DMF) at 120°C for 12 hours introduces the pyrrolidine moiety (yield: 65–70%).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 120°C |
| Catalyst | None |
| Yield | 65–70% |
Amide Coupling Strategy
The final step involves coupling 7-methoxybenzofuran-2-carboxylic acid with thetriazolo[4,3-b]pyridazin-6-yl-pyrrolidine amine. Activation of the carboxylic acid using ethyl chloroformate (ECF) in tetrahydrofuran (THF) generates a mixed anhydride, which reacts with the amine to form the target amide (yield: 75–80%).
Optimized Coupling Protocol
- Activation : 7-Methoxybenzofuran-2-carboxylic acid (1 eq), ECF (1.2 eq), and N-methylmorpholine (1.5 eq) in THF at 0°C for 30 minutes.
- Coupling : Addition oftriazolo[4,3-b]pyridazin-6-yl-pyrrolidine (1 eq) and stirring at room temperature for 12 hours.
- Workup : Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.
Characterization Data
- Molecular Formula : C₂₀H₁₉N₆O₃
- MS (ESI+) : m/z 391.2 [M+H]⁺
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.98 (d, J = 2.4 Hz, 1H, benzofuran-H), 4.45–4.38 (m, 1H, pyrrolidine-H), 3.91 (s, 3H, OCH₃).
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A modified three-component reaction using 5-amino-1H-1,2,4-triazole, 7-methoxybenzofuran-2-carbonyl chloride, and 3-aminopyrrolidine in the presence of Amberlyst-15 catalyst yields the target compound in 68% yield.
Solid-Phase Synthesis
Immobilization of the pyrrolidine amine on Wang resin enables iterative coupling and cyclization steps, achieving a 72% isolated yield after cleavage.
Challenges and Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
